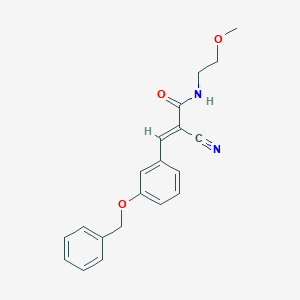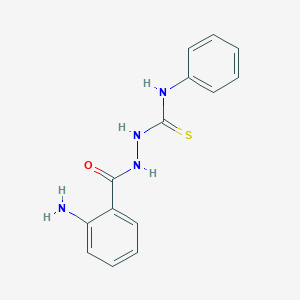![molecular formula C18H15NOS B2425451 1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone CAS No. 400076-25-7](/img/structure/B2425451.png)
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone” is a chemical compound1. However, detailed information about this compound is not readily available in the sources I found.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and theoretical calculations. However, I couldn’t find specific data on the molecular structure of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. I couldn’t find specific information on the physical and chemical properties of “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.Wissenschaftliche Forschungsanwendungen
Catalytic Behavior in Ethylene Reactivity
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone is utilized in synthesizing NNN tridentate ligands coordinated with iron(II) and cobalt(II) dichloride. These complexes exhibit significant catalytic activities for ethylene reactivity, including oligomerization and polymerization, with parameters such as elevated ethylene pressure enhancing activity (Sun et al., 2007).
Anticancer Properties
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrates potent antiproliferative activity. Its mechanisms include forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase (Via et al., 2008).
Plant Growth Promoting Effects
Certain quinolinyl chalcones synthesized from similar precursors show effects on plant growth. These compounds have been tested on crops like Hibiscus, Mint, and Basil, indicating potential agricultural applications (Hassan et al., 2020).
Antimicrobial Activity
Various substituted 1,2,3-triazole derivatives synthesized from similar quinolone structures exhibit significant antimicrobial activity. These compounds are effective against a range of microbes, including resistant strains (Holla et al., 2005).
Antituberculosis and Cytotoxicity Studies
3-heteroarylthioquinoline derivatives, related in structure, show in vitro activity against Mycobacterium tuberculosis. Some compounds also exhibit no toxic effects against certain cell lines, suggesting potential in tuberculosis treatment (Chitra et al., 2011).
Safety And Hazards
Information on the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”.
Zukünftige Richtungen
As for future directions, further research and studies would be needed to fully understand and characterize “1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone”. This could include its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please consult a specialist or refer to relevant scientific literature.
Eigenschaften
IUPAC Name |
1-(4-methyl-2-phenylsulfanylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-10-6-7-11-16(15)19-18(17(12)13(2)20)21-14-8-4-3-5-9-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLDELQZFRTPNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)SC3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-acetyl-2-[(dimethylamino)methylidene]-4-[(4-methylphenyl)sulfanyl]-2,5-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2425368.png)
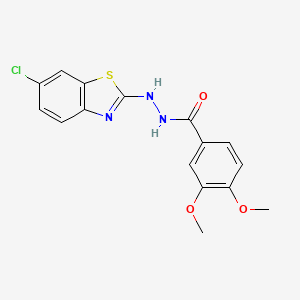
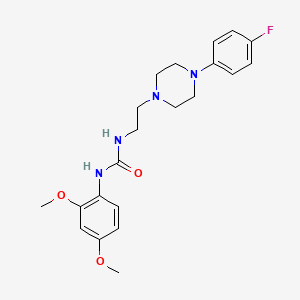
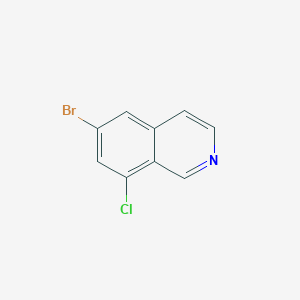
![7-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2425375.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2425376.png)
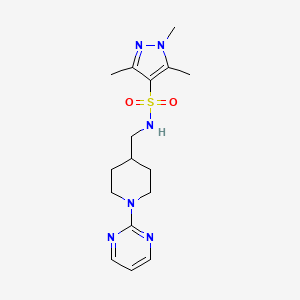
![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2425379.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2425380.png)
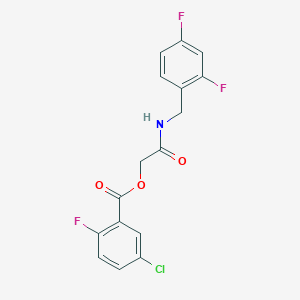
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)
